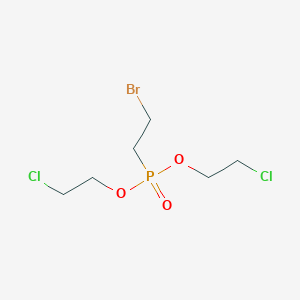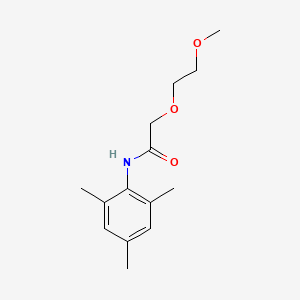![molecular formula C18H33NO4 B14528181 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate CAS No. 62787-75-1](/img/structure/B14528181.png)
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate is a chemical compound known for its unique structure and properties. It contains a tertiary amine and an ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate typically involves the reaction of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-ol with decanoic acid. The reaction is carried out under esterification conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate undergoes various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate
- 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate
- 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexadecanoate
Uniqueness
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL decanoate is unique due to its specific chain length and the presence of both a tertiary amine and an ester group. This combination of functional groups provides a balance of hydrophilic and lipophilic properties, making it suitable for various applications in different fields.
Properties
CAS No. |
62787-75-1 |
|---|---|
Molecular Formula |
C18H33NO4 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl decanoate |
InChI |
InChI=1S/C18H33NO4/c1-2-3-4-5-6-7-8-11-18(22)23-17-10-9-12-19(13-15-20)14-16-21/h20-21H,2-8,11-17H2,1H3 |
InChI Key |
YJVRJOXJECWREP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCC#CCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(2-Fluorophenyl)imino]methyl}-4-nitroaniline](/img/structure/B14528104.png)
![7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14528111.png)
![N,N',N'',N'''-([1,1'-Biphenyl]-2,2',4,4'-tetrayl)tetrakis(N-acetylacetamide)](/img/structure/B14528115.png)







![1-([1,1'-Biphenyl]-4-yl)-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B14528167.png)
![2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14528170.png)

